2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid

Purity Analysis Chemical Procurement Spirocyclic Building Block

Sourcing conformationally constrained spirocyclic scaffolds with inconsistent purity can derail medicinal chemistry timelines. This 4-acetic acid derivative (CAS 2026649-89-6) solves that with verified 98% purity, directly addressing the need for reliable building blocks. - Enables sequential conjugation via Boc-amine and acetic acid handles for focused kinase library generation. - The 4-position tether provides an optimal spacer for PROTAC linker optimization, unlike the shorter 3-carboxylic acid analog. - Consistent 98% purity minimizes cumulative impurities during scale-up, ensuring reproducible biological outcomes.

Molecular Formula C16H27NO5
Molecular Weight 313.39 g/mol
Cat. No. B13113760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid
Molecular FormulaC16H27NO5
Molecular Weight313.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)CC(=O)O
InChIInChI=1S/C16H27NO5/c1-15(2,3)22-14(20)17-7-5-16(6-8-17)11-12(4-9-21-16)10-13(18)19/h12H,4-11H2,1-3H3,(H,18,19)
InChIKeyRCJHAFATPHWDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic Acid: High-Purity Spirocyclic Intermediate


2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid (CAS 2026649-89-6) is a spirocyclic compound characterized by a 1-oxa-9-azaspiro[5.5]undecane core, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety at the 4-position. With a molecular formula of C16H27NO5 and a molecular weight of 313.39 g/mol, it is supplied as a research intermediate with a verified purity of 98% . The compound is noted for its long-term storage stability in cool, dry environments and serves as a versatile precursor for generating conformationally constrained analogues in medicinal chemistry programs.

Scaffold 1-oxa-9-azaspiro[5.5]undecane core for conformational restriction
Linker CH2COOH at C4 for conjugation and derivatization
Protection Boc-protected piperidine; ready for deprotection and library synthesis

2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic Acid: Isomerism & Linker Specificity


The 4-position attachment of the acetic acid side chain distinguishes this compound from its 3-substituted isomer (CAS 1599479-20-5) and the directly linked 3-carboxylic acid analogue (CAS 1251000-68-6). Even subtle positional changes on the spirocyclic scaffold can dramatically influence downstream pharmacological outcomes. For instance, in a series of FFA1 (GPR40) agonists incorporating the 1-oxa-9-azaspiro[5.5]undecane periphery, varying the substitution pattern resulted in a potentiation shift from inactivity to nanomolar-level EC50 values (0.904–1.621 µM) . Similarly, patents on oxa-azaspiro derivatives for PI3Kδ inhibition exemplify how precise structural variations on the spirocyclic core are critical for achieving target selectivity and therapeutic efficacy . Consequently, the 4-acetic acid derivative cannot be generically replaced by its 3-substituted isomer or shorter-chain carboxylic acid variants without risking substantial alterations in reactivity, coupling efficiency, and biological recognition.

4-acetic acid substitution
3-acetic acid isomer (CAS 1599479-20-5)
Positional shift may alter target engagement profile and coupling regioselectivity
CH2COOH linker (two-bond)
Direct COOH at C3 (CAS 1251000-68-6)
Shorter tether reduces conformational flexibility and may lower conjugation efficiency with hindered amines
1-oxa-9-azaspiro core
Non-spirocyclic or alternative spiro scaffold
Scaffold-specific receptor recognition and conformational bias may not be preserved with other cores

Quantitative Evidence: 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic Acid


Purity Advantage Over Structural Analogs

The target compound is commercially available at a specification-guaranteed purity of 98% from Leyan , which is higher than the typical minimum purity of 95% reported for the closely related 3-position isomer (CAS 1599479-20-5) by other suppliers . This 3-percentage-point difference in purity reduces the potential burden of downstream purification and improves batch-to-batch consistency for sensitive synthetic steps.

Purity comparison
Specification review
98% (HPLC) vs 95% minimum for 3-isomer
Higher purity reduces purification burden in multi-step synthesis
Vendor CoA context; independent batch verification recommended
Purity Analysis Chemical Procurement Spirocyclic Building Block

Linker Length & MW Differentiation from 3-COOH Analogue

The target compound (MW = 313.39 g/mol) contains a CH2COOH side chain, whereas the 9-Boc-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid (CAS 1251000-68-6) has a directly attached COOH group and a molecular weight of 299.36 g/mol . The additional methylene spacer in the target compound translates to a 4.7% increase in molecular weight and a longer carboxylic acid tether, which can affect both the pKa of the acid (predicted ~4.5 vs. ~4.2 for the directly attached analogue) and the steric accessibility for amide bond formation.

Linker & MW difference
Class-level inference
ΔMW +14.03 g/mol; CH2COOH vs COOH
Extended tether may improve coupling with sterically hindered amines
Predicted pKa shift; steric accessibility context-dependent
Physicochemical Properties Linker Design Spirocyclic Chemistry

Conformational Restriction in FFA1 Agonist Potency

The 1-oxa-9-azaspiro[5.5]undecane scaffold, which forms the core of the target compound, has been experimentally validated as a mimic of the LY2881835 pharmacophore in FFA1 agonists. Two derivatives bearing polar appendages on the spirocyclic periphery exhibited EC50 values of 1.621 µM and 0.904 µM against the FFA1 receptor , demonstrating that the scaffold can productively engage a clinically relevant G-protein-coupled receptor. While the target compound itself is a Boc-protected intermediate, it provides a direct entry point to this pharmacophore space through deprotection and subsequent derivatization.

FFA1 agonist potency
Supporting evidence
EC50 0.904–1.621 µM (spiro derivatives)
Scaffold contributes to target engagement in GPCR assays
Boc-protected precursor not directly tested; deprotection required
FFA1/GPR40 Agonist Conformational Analysis Spirocycle Scaffold

Positional Isomerism: 4- vs. 3-Substitution

The target compound carries the acetic acid group at the 4-position of the tetrahydropyran ring, whereas the commercially available isomer (CAS 1599479-20-5) is substituted at the 3-position. In spiro[5.5]undecane systems, the 4-position is topologically distinct, potentially altering the orientation of the carboxylic acid relative to the Boc-piperidine ring and thus influencing molecular recognition events. Although direct comparative biological data for these two regiochemical variants are not publicly available, the 3- vs. 4-substitution pattern in related spirocycles has been shown to produce different diastereomeric preferences and receptor binding modes .

4- vs 3-substitution
Class-level inference
Regiochemical shift; no bioactivity data available
Enables systematic SAR vector exploration at C4 vs C3
Related spirocycles show diastereomeric preference differences
Positional Isomer Structure-Activity Relationship Spiro[5.5]undecane

Application Scenarios: 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic Acid


PI3Kδ-Targeted Therapeutic Candidates

The compound's spirocyclic core aligns with the oxa-azaspiro motif claimed in patents for selective PI3Kδ inhibitors . Its Boc-protected amine and 4-acetic acid handle enable sequential conjugation to generate focused libraries for kinase selectivity profiling.

FFA1 (GPR40) Agonist Lead Series

As demonstrated by active 1-oxa-9-azaspiro[5.5]undecane derivatives achieving EC50 values of 0.904–1.621 µM , the target compound serves as a direct precursor for exploring polar appendages on the spirocyclic periphery. Coupling with benzyloxyphenylpropanoic acid cores can yield pre-clinical candidates for type II diabetes with potentially improved safety over fasiglifam.

Constrained Amino Acid Surrogate in Peptide Mimetics

The spirocyclic scaffold imposes conformational rigidity not achievable with linear amino acids. Its 4-position acetic acid tether, one carbon longer than the 3-carboxylic acid analogue (MW 299.36 vs. 313.39) , provides an optimal spacer for generating β-turn mimics or for use in PROTAC linker optimization.

Vendor Benchmarking for Multi-Gram Procurement

With a confirmed purity of 98% , the target compound's quality specification exceeds that of several analogues offered at 95% minimum purity. This difference is critical for chemists scaling up reactions, as lower purity starting materials can lead to cumulative impurities in final compounds.

Application
Selection Property
Validation Focus
PI3Kδ pathway inhibitor design
Spirocyclic core with orthogonal Boc/acid handles
Kinase selectivity panel assessment; patent pharmacophore mapping
GPR40 receptor modulation studies
Scaffold for polar appendage exploration
Agonist activity and β-arrestin recruitment assays
Conformationally constrained peptide mimetics
4-position CH2COOH tether length
β-turn mimicry evaluation; PROTAC linker flexibility optimization
Med chem building block procurement
High specification purity and batch consistency
HPLC purity verification; impurity profiling for scale-up
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